molecular formula C6H11NO3 B12541022 Butanal, 3-methyl-2-(nitromethyl)- CAS No. 143357-71-5

Butanal, 3-methyl-2-(nitromethyl)-

Cat. No.: B12541022
CAS No.: 143357-71-5
M. Wt: 145.16 g/mol
InChI Key: PLJXXNBFGJWTAK-UHFFFAOYSA-N
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Description

Butanal, 3-methyl-2-(nitromethyl)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a nitromethyl group attached to the second carbon of the butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 3-methyl-2-(nitromethyl)- can be achieved through several methods. One common approach involves the nitration of 3-methylbutanal using nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Butanal, 3-methyl-2-(nitromethyl)- may involve large-scale nitration processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Butanal, 3-methyl-2-(nitromethyl)- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-methyl-2-(nitromethyl)butanoic acid.

    Reduction: 3-methyl-2-(aminomethyl)butanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanal, 3-methyl-2-(nitromethyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butanal, 3-methyl-2-(nitromethyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitromethyl group can undergo reduction or substitution, leading to the formation of reactive intermediates that can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Butanal, 3-methyl-: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.

    Butanal, 2-methyl-: Similar structure but with the methyl group on the second carbon, leading to different reactivity and properties.

    Butanal, 3-nitro-: Contains a nitro group but lacks the additional methyl group, affecting its chemical behavior.

Uniqueness

Butanal, 3-methyl-2-(nitromethyl)- is unique due to the presence of both a nitromethyl and a methyl group, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wider range of chemical transformations and interactions compared to its similar counterparts.

Properties

CAS No.

143357-71-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

3-methyl-2-(nitromethyl)butanal

InChI

InChI=1S/C6H11NO3/c1-5(2)6(4-8)3-7(9)10/h4-6H,3H2,1-2H3

InChI Key

PLJXXNBFGJWTAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C[N+](=O)[O-])C=O

Origin of Product

United States

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